molecular formula C11H17N3O B1676204 Meobentine CAS No. 46464-11-3

Meobentine

Cat. No.: B1676204
CAS No.: 46464-11-3
M. Wt: 207.27 g/mol
InChI Key: SPLVKBMIQSSFFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of meobentine typically involves the reaction of 4-methoxybenzyl chloride with N,N-dimethylguanidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the chloride group is replaced by the guanidine moiety. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or chromatography to ensure it meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Meobentine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Meobentine is structurally similar to other guanidine derivatives such as:

Uniqueness

This compound’s unique structure, with a methoxybenzyl group attached to the guanidine moiety, imparts distinct pharmacological properties. This structural feature contributes to its antidysrhythmic activity and differentiates it from other guanidine derivatives .

Properties

CAS No.

46464-11-3

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-2,3-dimethylguanidine

InChI

InChI=1S/C11H17N3O/c1-12-11(13-2)14-8-9-4-6-10(15-3)7-5-9/h4-7H,8H2,1-3H3,(H2,12,13,14)

InChI Key

SPLVKBMIQSSFFN-UHFFFAOYSA-N

SMILES

CNC(=NC)NCC1=CC=C(C=C1)OC

Canonical SMILES

CNC(=NC)NCC1=CC=C(C=C1)OC

Appearance

Solid powder

Key on ui other cas no.

46464-11-3

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

58503-79-0 (sulfate[2:1])

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

is(N-4-methoxybenzyl-N',N''-dimethylguanidine)sulphate
meobentine
meobentine sulfate
meobentine sulfate (2:1)
meobentine sulphate
Rythmatine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Meobentine
Reactant of Route 2
Reactant of Route 2
Meobentine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Meobentine
Reactant of Route 4
Reactant of Route 4
Meobentine
Reactant of Route 5
Reactant of Route 5
Meobentine
Reactant of Route 6
Meobentine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.